molecular formula C9H15ClN2O2 B13213647 2-chloro-N-[(cyclopentylamino)carbonyl]propanamide CAS No. 929973-82-0

2-chloro-N-[(cyclopentylamino)carbonyl]propanamide

Cat. No.: B13213647
CAS No.: 929973-82-0
M. Wt: 218.68 g/mol
InChI Key: IEPMHLKRBOVULO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 2-chloro-N-[(cyclopentylamino)carbonyl]propanamide involves several steps, typically starting with the reaction of cyclopentylamine with a suitable chloroformate to form the intermediate compound. This intermediate is then reacted with 2-chloropropanoyl chloride under controlled conditions to yield the final product . The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reaction. Industrial production methods may involve scaling up these reactions with optimized conditions to ensure high yield and purity .

Chemical Reactions Analysis

2-chloro-N-[(cyclopentylamino)carbonyl]propanamide undergoes various chemical reactions, including:

Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed from these reactions vary based on the specific conditions and reagents used .

Scientific Research Applications

2-chloro-N-[(cyclopentylamino)carbonyl]propanamide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is utilized in proteomics research to study protein interactions and functions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-chloro-N-[(cyclopentylamino)carbonyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to changes in their activity. The compound may inhibit or activate these targets, resulting in various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

2-chloro-N-[(cyclopentylamino)carbonyl]propanamide can be compared with other similar compounds, such as:

    2-chloro-N-[(cyclohexylamino)carbonyl]propanamide: Similar structure but with a cyclohexyl group instead of a cyclopentyl group.

    2-chloro-N-[(cyclopropylamino)carbonyl]propanamide: Contains a cyclopropyl group, leading to different chemical properties and reactivity.

    2-chloro-N-[(cyclobutylamino)carbonyl]propanamide: Features a cyclobutyl group, which affects its steric and electronic properties.

Properties

CAS No.

929973-82-0

Molecular Formula

C9H15ClN2O2

Molecular Weight

218.68 g/mol

IUPAC Name

2-chloro-N-(cyclopentylcarbamoyl)propanamide

InChI

InChI=1S/C9H15ClN2O2/c1-6(10)8(13)12-9(14)11-7-4-2-3-5-7/h6-7H,2-5H2,1H3,(H2,11,12,13,14)

InChI Key

IEPMHLKRBOVULO-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC(=O)NC1CCCC1)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.